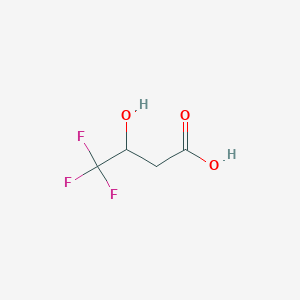

4,4,4-Trifluoro-3-hydroxybutanoic acid

Vue d'ensemble

Description

4,4,4-Trifluoro-3-hydroxybutanoic acid is a fluorinated organic compound with the molecular formula C4H5F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid chain, with a hydroxyl group on the third carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3-hydroxybutanoic acid using fluorinating agents such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 4,4,4-Trifluoro-3-hydroxybutanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 4,4,4-Trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form 4,4,4-trifluorobutanol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

Oxidation: 4,4,4-Trifluoro-3-oxobutanoic acid.

Reduction: 4,4,4-Trifluorobutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Precursor for Bioactive Compounds

4,4,4-Trifluoro-3-hydroxybutanoic acid serves as a crucial intermediate in the synthesis of several bioactive compounds. Notably, it is involved in the production of befloxatone , a monoamine oxidase A inhibitor used in the treatment of depression and anxiety disorders. The synthesis of befloxatone begins with the conversion of this compound into ethyl 4,4,4-trifluoro-3(R)-hydroxybutanoate, which is then transformed into 4,4,4-trifluoro-1,3(R)-butanediol .

1.2 Anticancer and Antiviral Agents

Research indicates that organofluorine compounds like this compound are increasingly being studied for their potential as anticancer and antiviral agents. The fluorine substituents can enhance the biological activity and metabolic stability of drug candidates .

Organic Synthesis

2.1 Chiral Building Block

The compound is recognized as a valuable chiral building block in asymmetric synthesis. Its ability to form enantiomerically pure derivatives makes it useful for synthesizing pharmaceuticals with specific stereochemical configurations. For example, resolution methods involving 1-phenylethylamine have been employed to obtain enantiomerically pure forms of this compound .

2.2 Synthesis of Fluorinated Alcohols

The compound can be converted into various fluorinated alcohols through reduction reactions. These alcohols are significant in the development of new materials and pharmaceuticals due to their unique properties imparted by the fluorine atoms .

Case Studies

Case Study 1: Synthesis of Befloxatone

In a study published regarding the synthesis of befloxatone, researchers utilized this compound as an intermediate for creating the final product through multiple synthetic steps including selective hydrolysis and reduction . This highlights its role in developing therapeutic agents.

Case Study 2: Asymmetric Synthesis

A comprehensive study demonstrated the efficient resolution of racemic this compound using chiral amines. The process yielded high enantiomeric excess (up to 98%), showcasing its utility in producing chiral compounds for drug development .

Mécanisme D'action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxybutanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or modulation of specific biochemical pathways, making it a valuable tool in biochemical research and drug development .

Comparaison Avec Des Composés Similaires

4,4,4-Trifluorobutyric acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

3-Hydroxybutanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.

4,4,4-Trifluoro-3-oxobutanoic acid: An oxidized derivative with distinct reactivity and applications.

Uniqueness: 4,4,4-Trifluoro-3-hydroxybutanoic acid is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Activité Biologique

4,4,4-Trifluoro-3-hydroxybutanoic acid (TFHBA) is a fluorinated organic compound notable for its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₄H₅F₃O₃

- Molecular Weight : Approximately 158.08 g/mol

- IUPAC Name : (3R)-4,4,4-trifluoro-3-hydroxybutanoic acid

The trifluoromethyl group at the 4-position significantly influences the compound's chemical properties, enhancing its lipophilicity and acidity compared to non-fluorinated analogs. This modification allows for increased interaction with biological targets, making TFHBA a valuable compound in pharmaceutical research.

The biological activity of TFHBA is primarily attributed to its interactions with various molecular targets:

- Enzymatic Interactions : TFHBA can modulate the activity of enzymes involved in metabolic pathways. Its trifluoromethyl group enhances binding affinity to hydrophobic regions of proteins and enzymes.

- Cellular Signaling Pathways : Research indicates that TFHBA may influence cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation .

Biological Activity

TFHBA exhibits several notable biological activities:

- Antimicrobial Properties : Studies suggest that TFHBA has potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes and inhibit enzyme systems critical for bacterial metabolism.

- Enzyme Modulation : The compound has been investigated for its effects on various enzyme systems, including those involved in metabolic pathways. For instance, it has been shown to influence glucocorticoid receptor activity and other metabolic enzymes .

- Chiral Auxiliary in Synthesis : The chiral nature of TFHBA allows it to serve as a chiral auxiliary or ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of TFHBA:

- Antimicrobial Activity Study :

- Enzyme Interaction Research :

- Synthesis of Chiral Compounds :

Comparative Analysis

The following table compares this compound with other related compounds based on their structural features and biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₄H₅F₃O₃ | Trifluoromethyl group; chiral center | Antimicrobial; enzyme modulation |

| 3-Hydroxybutanoic Acid | C₄H₈O₃ | Lacks fluorine; simpler structure | Limited biological activity |

| (S)-Trifluoroacetic Acid | C₂H₃F₃O₂ | Smaller structure; more acidic | Stronger acidic properties |

| 2-Amino-2-methylpropanoic Acid | C₅H₁₁NO₂ | Contains amino group; different activity | Neurotransmitter properties |

Propriétés

IUPAC Name |

4,4,4-trifluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQMUMZEQLWJRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-35-1, 86884-21-1 | |

| Record name | NSC22072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the structure of 4,4,4-Trifluoro-3-hydroxybutanoic acid and how is it used in research?

A: this compound is valuable in synthesizing chiral dendrimers, acting as a building block for complex molecular structures. [] The trifluoromethyl (CF3) group in these dendrimers acts as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to study "remote diastereotopicity," observing the distinct signals from atoms in different chemical environments even when separated by many bonds. [] The presence of the CF3 group introduces unique properties due to its electronegativity and size.

Q2: Can you elaborate on the use of this compound in chiral synthesis?

A: Absolutely. This compound serves as a key starting material for synthesizing specific enantiomers of other important molecules. For example, it's been successfully used to create both (2R,3S)- and (2S,3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives. [] These derivatives are analogs of threonine and allo-threonine, amino acids crucial in biological systems. The ability to selectively synthesize specific enantiomers is crucial in pharmaceutical research, as different enantiomers can have drastically different biological activities.

Q3: What spectroscopic data is available for characterizing this compound?

A3: Several spectroscopic techniques have been used to characterize this compound.

- NMR: Both 1H-NMR and 19F-NMR data are available, providing information about the hydrogen and fluorine environments within the molecule, respectively. [, ]

- IR: Infrared spectroscopy reveals the presence of functional groups like hydroxyl, carbonyl, and C-F bonds. []

- Mass Spectrometry: Provides the molecular weight and fragmentation pattern of the compound. []

Q4: Are there efficient methods to prepare enantiomerically pure this compound?

A: Yes, effective resolution methods exist. One published method uses (R)- or (S)-1-phenylethylamine to resolve the racemic mixture of this compound into its enantiomers. [] This resolution allows for the isolation of each enantiomer, enabling researchers to study their individual properties and applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.